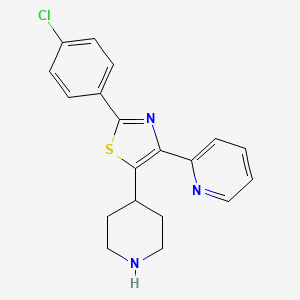
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring, a piperidine ring, and a chlorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Piperidine Ring: The piperidine ring can be attached via a nucleophilic substitution reaction using a piperidine derivative.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares the chlorophenyl group and exhibits similar biological activities.
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Another compound with a chlorophenyl group, known for its anticancer properties.
Thiazole Derivatives: Various thiazole derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole is unique due to its specific combination of structural features, which confer distinct biological activities and potential applications. Its ability to interact with multiple biological targets makes it a versatile compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H18ClN3S |
|---|---|
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C19H18ClN3S/c20-15-6-4-14(5-7-15)19-23-17(16-3-1-2-10-22-16)18(24-19)13-8-11-21-12-9-13/h1-7,10,13,21H,8-9,11-12H2 |
Clé InChI |
XQJGYHLZFGONHB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















